![molecular formula C20H27N3O4 B2915110 1-Cyclohexyl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-methylurea CAS No. 877640-73-8](/img/structure/B2915110.png)

1-Cyclohexyl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-methylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

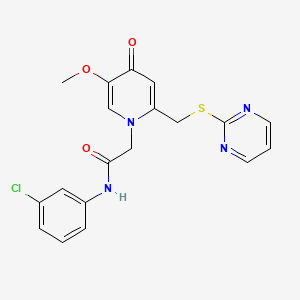

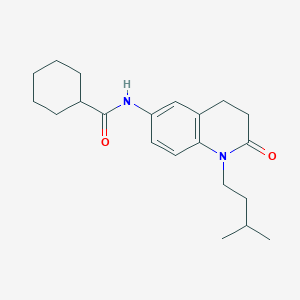

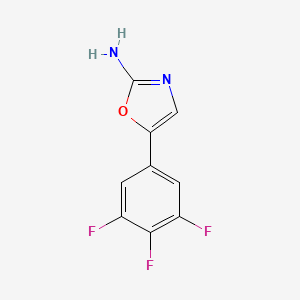

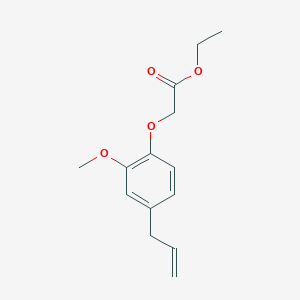

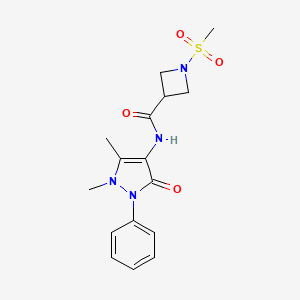

The compound appears to contain a cyclohexyl group, a dihydrobenzo[b][1,4]dioxin group, a pyrrolidinone group, and a methylurea group . These groups are common in many pharmaceuticals and could potentially have various biological activities.

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple heterocyclic rings . The exact structure would depend on the specific arrangement and connectivity of these rings.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of multiple polar groups could potentially make it soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Antihypertensive Agents

The structural similarity of the compound to known antihypertensive agents, such as Doxazosin , indicates its potential use in the development of new blood pressure medications. Doxazosin, which is used to treat high blood pressure and urinary retention associated with benign prostatic hyperplasia, is synthesized from a related compound, 2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone. The compound could be a precursor or a novel therapeutic agent with similar or improved efficacy.

Pharmacology: PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of drugs used in cancer treatment. The compound’s structure suggests it could interact with PARP enzymes, potentially leading to the development of new cancer therapies . Research on similar structures has shown inhibitory activity, which could be explored further with this compound.

Biochemistry: Enzyme Inhibition Studies

The compound’s unique structure makes it a candidate for enzyme inhibition studies. It could be used to explore the inhibition of specific biochemical pathways, which is crucial in understanding disease mechanisms and developing targeted treatments .

Organic Synthesis: Building Blocks

Due to the presence of multiple functional groups, this compound could serve as a versatile building block in organic synthesis. It could be used to construct larger, more complex molecules for various applications, including materials science and drug development .

Crystallography: Molecular Structure Analysis

The compound’s potential to form crystals makes it suitable for X-ray crystallography studies. Determining its crystal structure could provide insights into molecular interactions and aid in the design of compounds with desired physical and chemical properties .

Antiviral Research: HIV and Tuberculosis

Compounds with similar structures have been evaluated for their antiviral properties, particularly against HIV and tuberculosis . This compound could be synthesized and tested for activity against these pathogens, contributing to the search for new treatments.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Future research on this compound could potentially involve further elucidation of its structure, synthesis, and potential biological activities. This could involve techniques such as NMR spectroscopy for structure determination, development of new synthetic routes, and biological assays to determine activity .

Eigenschaften

IUPAC Name |

1-cyclohexyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-methylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O4/c1-22(15-5-3-2-4-6-15)20(25)21-14-11-19(24)23(13-14)16-7-8-17-18(12-16)27-10-9-26-17/h7-8,12,14-15H,2-6,9-11,13H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCDGBQAGWIMOJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[4-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl]amino}carbonyl)benzenecarboxylic acid](/img/structure/B2915028.png)

![2-[(4-Chlorophenyl)sulfanyl]-1-phenyl-1-ethanone oxime](/img/structure/B2915043.png)

![2-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride](/img/structure/B2915046.png)

![8-fluoro-2-(3-methylthiophene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2915048.png)